2,2-Dimethyl-1,4-diazepane
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Overview
Description
2,2-Dimethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms It is a derivative of diazepane, where two methyl groups are attached to the second carbon atom
Mechanism of Action
Target of Action
It is known that diazepanes, a class of compounds to which 2,2-dimethyl-1,4-diazepane belongs, interact with the gamma-aminobutyric acid (gaba) neurotransmitter system . This system plays a crucial role in regulating brain activity by increasing or decreasing the excitability of neurons .
Mode of Action
This results in a decrease in neuron excitability and a calming effect on the nervous system .
Biochemical Pathways
It is known that diazepanes influence the gabaergic system, which is involved in numerous biochemical pathways related to mood regulation, sleep, and relaxation .
Pharmacokinetics
It is known that diazepines have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase .
Result of Action
Diazepanes generally result in decreased neuron excitability, leading to calming effects on the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2,2-dimethyl-1,4-diketone with ammonia or primary amines under reducing conditions. This reaction can be catalyzed by various reducing agents such as sodium borohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, where alkyl or acyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated diazepane derivatives.
Scientific Research Applications
2,2-Dimethyl-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the dimethyl substitution.
2,2-Dimethyl-1,4-diazepane N-oxide: An oxidized form of the compound.
1,4-Diazepane-2,5-dione: A related compound with a ketone functional group.
Uniqueness
This compound is unique due to the presence of two methyl groups at the second carbon, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s steric and electronic environment, making it distinct from its analogs and potentially offering different biological activities and applications.
Properties
IUPAC Name |
2,2-dimethyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)6-8-4-3-5-9-7/h8-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPHESVFXXEVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105627-82-5 |
Source
|
Record name | 2,2-dimethyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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